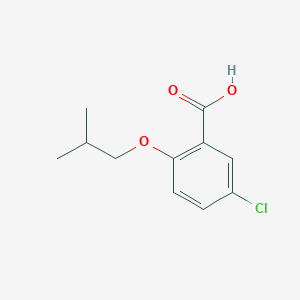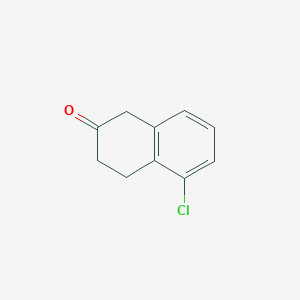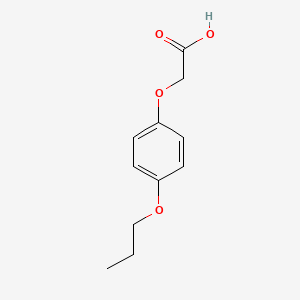
(4-Propoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .
Molecular Structure Analysis
The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .Physical And Chemical Properties Analysis
“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity Studies
(4-Propoxyphenoxy)acetic acid, as a chemical compound related to herbicides like 2,4-D, has been the subject of various studies focusing on its environmental impact and toxicity. For instance, Mahmoudinia et al. (2019) explored the effects of 2,4-D on human dental pulp stem cells, highlighting its hormetic response on cell viability and its potential to cause oxidative stress and apoptosis at higher concentrations. This study underscores the importance of understanding the biological effects and potential damages of herbicide-related compounds on human cells (Mahmoudinia et al., 2019).
Genotoxicity Prevention
Kamel (2017) examined the antigenotoxic effect of vitamin C against 2,4-D on male mice, revealing that vitamin C can significantly decrease chromosomal aberrations, sperm head abnormalities, and DNA strand breaks induced by 2,4-D. This highlights the potential of dietary antioxidants in mitigating the genotoxic effects of herbicide-related compounds (Kamel, 2017).
Adsorption and Removal Techniques
The study by Khan and Akhtar (2011) is pivotal in understanding the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on specific nano-composites, which could be insightful for developing methods to remove or neutralize (4-Propoxyphenoxy)acetic acid from environmental settings. The research emphasizes the effectiveness of certain cation-exchangers in adsorbing these compounds from aqueous solutions, highlighting the potential for water purification or soil decontamination processes (Khan & Akhtar, 2011).
Anti-inflammatory and Antinociceptive Effects
Research by Pinz et al. (2016) on a different compound, 4-phenylselenyl-7-chloroquinoline, demonstrated significant antinociceptive and anti-inflammatory effects. While not directly studying (4-Propoxyphenoxy)acetic acid, this research opens avenues for exploring similar compounds' potential therapeutic effects, possibly inspiring further research into the medical applications of (4-Propoxyphenoxy)acetic acid and related substances (Pinz et al., 2016).
Propiedades
IUPAC Name |
2-(4-propoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDXUBFHRCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406553 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxyphenoxy)acetic acid | |
CAS RN |
713509-19-4 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

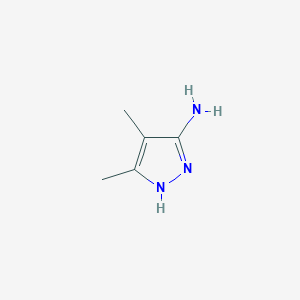
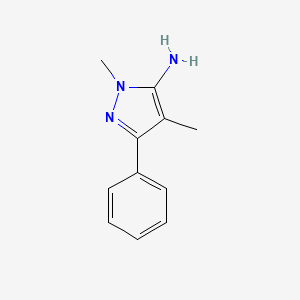
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
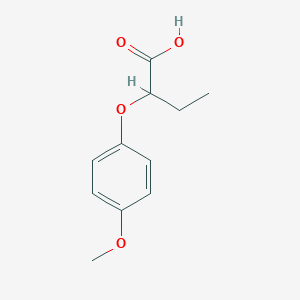
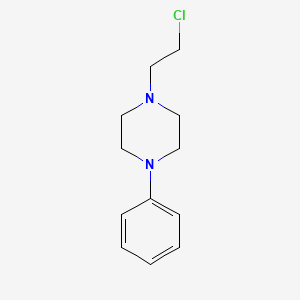
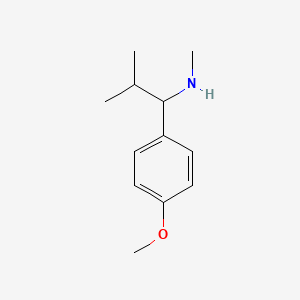
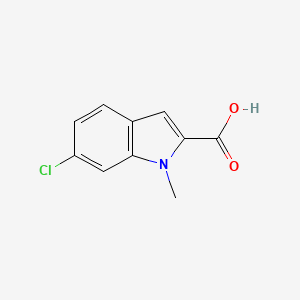
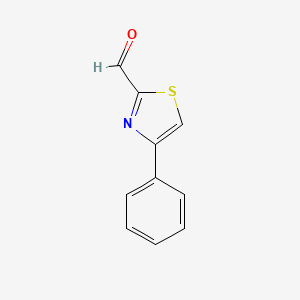
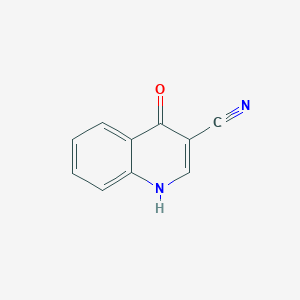
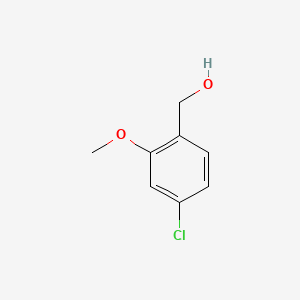
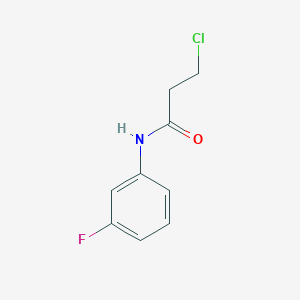
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
